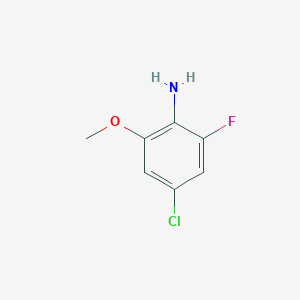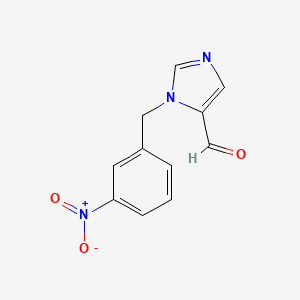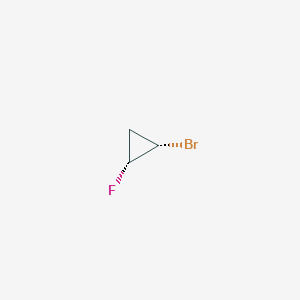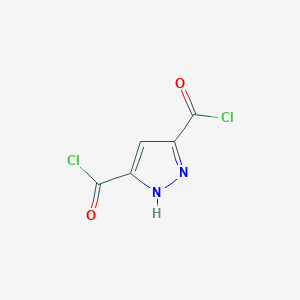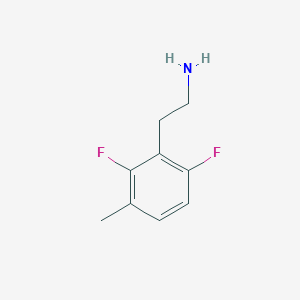
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the phenyl group is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-chloro-2-methylphenol with propylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-chloro-2-methylphenol
Reagent: Propylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The product is then purified through distillation or recrystallization to obtain this compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Chloro-2-methyl-phenyl)-propan-1-one
Reduction: 3-(4-Chloro-2-methyl-phenyl)-propane
Substitution: 3-(4-Methoxy-2-methyl-phenyl)-propan-1-ol (if methoxide is used)
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-methyl-phenyl)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methyl-phenyl)-propan-1-ol.
3-Chloro-4-methylphenyl isocyanate: Another compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a chlorine atom on the phenyl ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(4-chloro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
HEEUTFLEJHLHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


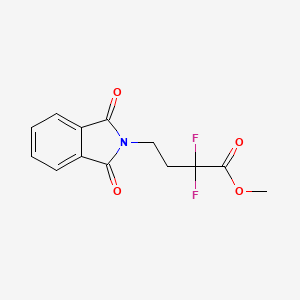
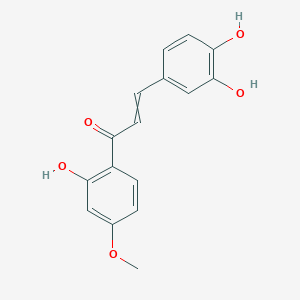
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

![2-Chloropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B12440006.png)

